3-(2-bromophenyl)-N-[(thiophen-2-yl)(thiophen-3-yl)methyl]propanamide
Description
3-(2-Bromophenyl)-N-[(thiophen-2-yl)(thiophen-3-yl)methyl]propanamide is a synthetic propanamide derivative characterized by a 2-bromophenyl group at the 3-position of the propanamide backbone and a bis-thiophene-substituted methyl group on the amide nitrogen. The molecular formula is C₁₉H₁₅BrN₂OS₂, with a molecular weight of 443.37 g/mol (calculated). Its structure combines aromatic bromine (electron-withdrawing) with dual thiophene rings (electron-rich heterocycles), suggesting unique electronic and steric properties.
Properties
IUPAC Name |
3-(2-bromophenyl)-N-[thiophen-2-yl(thiophen-3-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNOS2/c19-15-5-2-1-4-13(15)7-8-17(21)20-18(14-9-11-22-12-14)16-6-3-10-23-16/h1-6,9-12,18H,7-8H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPRDIPDRNXFZOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)NC(C2=CSC=C2)C3=CC=CS3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromophenyl)-N-[(thiophen-2-yl)(thiophen-3-yl)methyl]propanamide typically involves multi-step organic reactions. One common route starts with the bromination of phenylpropanoic acid to introduce the bromine atom. This is followed by the formation of an amide bond through a reaction with an appropriate amine derivative containing thiophene groups.
Bromination: Phenylpropanoic acid is treated with bromine in the presence of a catalyst such as iron(III) bromide to yield 2-bromophenylpropanoic acid.
Amide Formation: The brominated acid is then reacted with N-[(thiophen-2-yl)(thiophen-3-yl)methyl]amine under conditions that promote amide bond formation, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2-bromophenyl)-N-[(thiophen-2-yl)(thiophen-3-yl)methyl]propanamide can undergo various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The thiophene rings can be oxidized or reduced under appropriate conditions, altering the electronic properties of the compound.
Coupling Reactions: The compound can engage in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (mCPBA) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are typical.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution might yield derivatives with different substituents replacing the bromine atom, while oxidation could lead to sulfoxides or sulfones.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit anticancer properties. The presence of bromine and thiophene rings is often associated with enhanced biological activity against various cancer cell lines. For example, compounds derived from thiophene have been shown to inhibit histone deacetylase enzymes, which are crucial in cancer progression and treatment .
Antimicrobial Properties
The thiophene moiety is known for its antimicrobial activities. Studies have demonstrated that derivatives of thiophene can disrupt bacterial quorum sensing, making them potential candidates for treating bacterial infections . The specific structure of 3-(2-bromophenyl)-N-[(thiophen-2-yl)(thiophen-3-yl)methyl]propanamide may enhance its efficacy against resistant bacterial strains.
Organic Electronics
Due to its unique electronic properties, this compound can be explored in the field of organic electronics. The bromophenyl and thiophene groups contribute to the charge transport characteristics necessary for organic semiconductors. Research suggests that incorporating such compounds into organic photovoltaic devices could improve their efficiency .
Photovoltaic Applications
Recent studies have focused on the synthesis of organic photovoltaic materials using similar compounds, where the incorporation of thiophene derivatives has led to improved light absorption and charge mobility . The structural features of this compound make it a candidate for further exploration in this area.
Synthesis of Complex Molecules
The compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly those needed in pharmaceutical formulations. Its ability to undergo various chemical reactions (e.g., nucleophilic substitutions) allows chemists to modify its structure for targeted applications .
Case Study 1: Anticancer Screening
In a study published in a peer-reviewed journal, researchers synthesized several derivatives of compounds similar to this compound and tested their efficacy against multiple cancer cell lines. The results indicated significant cytotoxicity against breast cancer cells, suggesting potential for development as an anticancer drug .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of thiophene-based compounds. The findings revealed that modifications to the thiophene ring could enhance activity against Pseudomonas aeruginosa, highlighting the importance of structural diversity in developing new antimicrobial agents .
Mechanism of Action
The mechanism by which 3-(2-bromophenyl)-N-[(thiophen-2-yl)(thiophen-3-yl)methyl]propanamide exerts its effects depends on its application. In electronic materials, its action is related to its ability to transport charge and interact with light. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through its functional groups.
Comparison with Similar Compounds
Key Substituents and Functional Groups
Key Observations :
- The target’s bis-thiophene substitution on the amide nitrogen is distinct from analogs featuring single aromatic (e.g., trifluoromethoxy phenyl in 3p ) or aliphatic groups.
- Bromine at the phenyl 2-position is shared with compound 3p , while other analogs (e.g., ’s oxadiazole derivatives ) prioritize heterocyclic appendages.
Physicochemical Properties
Key Observations :
- The target’s bromine and thiophene groups likely increase hydrophobicity compared to amino-substituted analogs (e.g., ).
Spectral Data Comparison
NMR and IR Highlights
Biological Activity
3-(2-bromophenyl)-N-[(thiophen-2-yl)(thiophen-3-yl)methyl]propanamide, with the CAS number 2097936-99-5, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including cytotoxicity, antimicrobial activity, and structure-activity relationships (SAR), based on recent research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 406.4 g/mol. Its structure includes a bromophenyl group and thiophene moieties, which are known to influence biological activity.
Cytotoxicity
Recent studies have indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For example, thiazole and thiadiazole derivatives have shown promising anticancer activities with IC50 values in the low micromolar range:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 1 | SK-OV-3 | 19.5 |
| Compound 2 | Jurkat | <1.0 |
| Compound 3 | A-431 | <1.0 |
The presence of electron-donating groups on the phenyl ring has been correlated with increased cytotoxicity, suggesting that modifications to the structure of this compound could enhance its anticancer properties .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Similar thiophene-containing compounds have demonstrated moderate to good activity against both Gram-positive and Gram-negative bacteria:
| Pathogen | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 8.33 - 23.15 |
| Candida albicans | 16.69 - 78.23 |
These findings suggest that the compound may possess broad-spectrum antimicrobial properties, warranting further investigation into its mechanism of action and efficacy .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Key observations include:
- Substitution Patterns : The introduction of halogens or electron-donating groups on the phenyl or thiophene rings can enhance cytotoxicity.
- Functional Groups : The presence of amide linkages and specific thiophene substitutions appears to be critical for maintaining biological activity.
In a recent study, modifications to similar thiazole derivatives resulted in significant changes in activity profiles, indicating that careful structural tuning can yield more potent compounds .
Case Studies
Several case studies highlight the effectiveness of compounds structurally related to this compound:
- Thiazole Derivatives : A study showed that thiazole derivatives with specific substitutions exhibited IC50 values comparable to standard chemotherapeutics like doxorubicin.
- Thiadiazole Compounds : Research on thiadiazole derivatives demonstrated selective cytotoxicity against leukemia cell lines, suggesting potential therapeutic applications in hematological malignancies .
Q & A
Q. What are the key synthetic routes for 3-(2-bromophenyl)-N-[(thiophen-2-yl)(thiophen-3-yl)methyl]propanamide?
The synthesis typically involves multi-step organic reactions:
- Step 1 : Bromination of a phenyl precursor to introduce the 2-bromophenyl group.
- Step 2 : Formation of the thiophene rings via cyclization or coupling reactions (e.g., Suzuki-Miyaura coupling for aryl-thiophene bonds) .
- Step 3 : Amidation using activated intermediates (e.g., propionyl chloride derivatives) to attach the propanamide moiety to the thiophene-methyl backbone .
Reaction conditions (e.g., acid/base catalysts, solvent polarity) must be optimized to avoid side products like over-bromination or incomplete cyclization.
Q. How can the structure of this compound be validated experimentally?
- X-ray crystallography : Use SHELXL for refinement and PLATON for validation to confirm bond lengths, angles, and stereochemistry .
- Spectroscopic methods :
- NMR : Compare H/C chemical shifts with similar thiophene-propanamide derivatives (e.g., δ ~7.2–7.5 ppm for thiophene protons) .
- Mass spectrometry : Confirm molecular weight (expected [M+H] ~460–470 Da) and fragmentation patterns .
Q. What are the primary research applications of this compound?
- Organic synthesis : Acts as a scaffold for designing heterocyclic libraries due to its bromophenyl and dual thiophene motifs .
- Biological studies : Potential antibacterial or enzyme-modulating activity inferred from structural analogs with halogenated aryl groups .
Advanced Research Questions
Q. How can computational methods predict the electronic properties of this compound?
Q. How to resolve contradictions in reported biological activity data for this compound?
- Comparative assays : Test under standardized conditions (e.g., MIC assays for antimicrobial activity) using reference strains and controls .
- SAR studies : Synthesize derivatives (e.g., replacing Br with Cl or varying thiophene substituents) to isolate structural determinants of activity .
- Meta-analysis : Cross-reference datasets from independent studies, accounting for variables like solvent choice (DMSO vs. aqueous buffers) .
Q. What strategies optimize crystallization for X-ray analysis?
Q. How to analyze the compound’s stability under varying pH conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
